molecular formula 13C8H1515NO6 B602567 N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine CAS No. 478529-44-1

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine

Cat. No.: B602567
CAS No.: 478529-44-1
M. Wt: 230.13
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine is a stable isotope-labeled compound used primarily in scientific research. This compound is a derivative of N-acetylglucosamine, which is an amide derivative of the monosaccharide glucose. The stable isotopes carbon-13 and nitrogen-15 are incorporated into the molecular structure, making it useful for various analytical and research applications .

Mechanism of Action

Target of Action

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine, also known as N-[(3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide, primarily targets enzymes such as N-acetylglucosamine deacetylase and N-acetyl-β-d-glucosaminidase . These enzymes play crucial roles in the metabolism of glucosamine, a monosaccharide derivative of glucose .

Mode of Action

The compound interacts with its targets by participating in their enzymatic reactions. For instance, N-acetylglucosamine deacetylase catalyzes the reaction where N-acetyl-D-glucosamine and water are converted into D-glucosamine and acetate . On the other hand, N-acetyl-β-d-glucosaminidase hydrolyzes terminal non-reducing N-acetyl-β-glucosamine residues in chitin molecules and in glycoproteins .

Biochemical Pathways

This compound is involved in the metabolic pathway of glucosamine. It contributes to the biosynthesis of sugar anhydride and the development of new drugs . The compound is also involved in the breakdown of oligosaccharides into smaller sugar units, particularly those containing chitin .

Pharmacokinetics

Glucosamine and other similar compounds are generally considered to be relatively safe .

Result of Action

The action of this compound results in the breakdown of oligosaccharides into smaller sugar units, particularly those containing chitin . This process contributes to the ability of many organisms to digest or re-uptake environmental chitin, carbon, or nitrogen .

Action Environment

The action of this compound can be influenced by various environmental factors. Proper laboratory safety practices must be observed during use and handling of the compound .

Biochemical Analysis

Biochemical Properties

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine is integral to various biochemical reactions. It serves as a fundamental building block for glycoproteins and glycolipids, which are crucial for cell structure and function. This compound interacts with several enzymes, including glycosyltransferases and glycosidases, which facilitate the addition and removal of sugar moieties in glycoproteins and glycolipids . These interactions are essential for the proper folding, stability, and function of these biomolecules.

Cellular Effects

This compound influences various cellular processes. It is involved in cell signaling pathways, particularly those related to the modification of proteins through glycosylation. This compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, it plays a role in cellular metabolism by participating in the synthesis and degradation of glycoconjugates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. It acts as a substrate for glycosyltransferases, which transfer sugar moieties to target proteins and lipids. This process is crucial for the formation of glycoproteins and glycolipids. The compound also influences enzyme activity by acting as an inhibitor or activator, thereby regulating various metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound supports normal cellular functions and metabolic processes. At higher doses, it may exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular signaling . Understanding the dosage thresholds is crucial for optimizing its use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It participates in the hexosamine biosynthetic pathway, where it is converted into UDP-N-acetylglucosamine, a key precursor for glycosylation reactions. This compound interacts with enzymes such as glucosamine-6-phosphate synthase and N-acetylglucosamine-1-phosphate uridyltransferase, which are essential for its incorporation into glycoconjugates . These interactions influence metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its uptake and localization to various cellular compartments. The compound’s distribution affects its availability for glycosylation reactions and other metabolic processes .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus, where glycosylation occurs. Targeting signals and post-translational modifications direct the compound to these organelles, ensuring its proper function in glycoprotein and glycolipid synthesis . The subcellular localization of this compound is critical for its activity and overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine typically involves the incorporation of stable isotopes into the glucosamine molecule. The process begins with the preparation of labeled glucose, which is then converted into labeled glucosamine. The final step involves acetylation to form this compound. The reaction conditions often require specific catalysts and controlled environments to ensure the incorporation of isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle stable isotopes. The process involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other derivatives .

Scientific Research Applications

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine is unique due to its stable isotope labeling, which allows for precise and detailed studies in various scientific fields. This labeling provides a significant advantage over non-labeled compounds, enabling researchers to obtain more accurate and comprehensive data .

Properties

IUPAC Name

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-DXKYUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)[15NH][13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
[Compound]
Name
N-Acetylhexosamine dialdose
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ferrous
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galactose
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